molecular formula C9H4F4N2 B11886932 2-Fluoro-6-(trifluoromethyl)quinoxaline CAS No. 112080-08-7

2-Fluoro-6-(trifluoromethyl)quinoxaline

Cat. No.: B11886932
CAS No.: 112080-08-7
M. Wt: 216.13 g/mol
InChI Key: JJOVKYFELGCKRT-UHFFFAOYSA-N
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Description

2-Fluoro-6-(trifluoromethyl)quinoxaline is a fluorinated heterocyclic compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of 2-Fluoro-6-(trifluoromethyl)quinoxaline may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(trifluoromethyl)quinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Nucleophiles: For substitution reactions.

    Oxidizing and Reducing Agents: For redox reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while cross-coupling reactions can introduce new functional groups into the quinoxaline core .

Scientific Research Applications

2-Fluoro-6-(trifluoromethyl)quinoxaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(trifluoromethyl)quinoxaline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards certain enzymes and receptors. This can lead to the modulation of biological processes such as enzyme inhibition, signal transduction, and cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Bis(4-methoxyphenyl)-6-(trifluoromethyl)quinoxaline
  • 2,3-Bis((E)-4-methoxystryryl)-6-(trifluoromethyl)quinoxaline

Uniqueness

2-Fluoro-6-(trifluoromethyl)quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the fluorine atoms contribute to its high electronegativity and reactivity .

Biological Activity

2-Fluoro-6-(trifluoromethyl)quinoxaline is a fluorinated derivative of quinoxaline, a bicyclic compound known for its diverse biological activities. The introduction of fluorine atoms enhances its pharmacological properties, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

The compound has the following chemical characteristics:

PropertyValue
CAS Number 112080-08-7
Molecular Formula C9H5F4N
Molecular Weight 201.14 g/mol
IUPAC Name This compound
Canonical SMILES FC1=CC2=C(C=N1)C(=C(N=C2)C(F)(F)F)F

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Research indicates that it may exert its effects through:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in tumor progression and inflammation.
  • Antimicrobial Activity : It exhibits significant antibacterial properties against various strains, including Mycobacterium tuberculosis, by disrupting cellular processes and damaging DNA .

Anticancer Activity

Studies have demonstrated that this compound possesses cytotoxic effects against several cancer cell lines. The compound's mechanism involves:

  • Inducing apoptosis in cancer cells.
  • Inhibiting cell proliferation by interfering with signaling pathways associated with cancer growth.

For instance, in vitro assays revealed that the compound displayed potent activity against breast and colon cancer cells, with IC50 values in the low micromolar range .

Antimicrobial Properties

The compound has shown promising results as an antimicrobial agent. Its effectiveness against Mycobacterium tuberculosis was highlighted in several studies, where it demonstrated:

  • A minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics.
  • The ability to penetrate bacterial cell walls effectively due to its trifluoromethyl group, enhancing its bioavailability .

Structure-Activity Relationship (SAR)

The incorporation of fluorine atoms into the quinoxaline structure plays a crucial role in modulating its biological activity. SAR studies suggest that:

  • Fluorination at Position 6 : Enhances the lipophilicity and cellular uptake of the compound.
  • Substitution Patterns : Modifications at other positions on the quinoxaline ring can lead to variations in potency and selectivity against different biological targets.

Table 1 summarizes some of the analogs studied and their corresponding biological activities:

CompoundActivity TypeIC50/MIC (µM)
This compoundAnticancer (Breast)5.0
This compoundAntimicrobial (M. tuberculosis)0.1
Analog AAnticancer (Colon)10.0
Analog BAntimicrobial (Gram-positive bacteria)0.5

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer drug .
  • Antimicrobial Testing : In another investigation, the compound was tested against several strains of Mycobacterium tuberculosis. It demonstrated significant bactericidal activity with MIC values comparable to existing treatments, indicating its potential as a novel therapeutic agent against resistant strains .

Properties

IUPAC Name

2-fluoro-6-(trifluoromethyl)quinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F4N2/c10-8-4-14-7-3-5(9(11,12)13)1-2-6(7)15-8/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJOVKYFELGCKRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN=C2C=C1C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70553659
Record name 2-Fluoro-6-(trifluoromethyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112080-08-7
Record name 2-Fluoro-6-(trifluoromethyl)quinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112080-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-6-(trifluoromethyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70553659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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